molecular formula C6H4Cl2O B041786 2,6-Dichlorophenol CAS No. 87-65-0

2,6-Dichlorophenol

Cat. No. B041786
Key on ui cas rn: 87-65-0
M. Wt: 163 g/mol
InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
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Patent
US04351969

Procedure details

190 g (0.8 mol) of 2,2,6,6-tetrachlorocyclohexanone and 3 g (0.065 mol) of triphenylarsine were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring. Same was then treated as in Example 1 to yield 103.4 g of 2,6-dichlorophenol.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(Cl)[CH2:7][CH2:6][CH2:5][C:4](Cl)([Cl:8])[C:3]1=[O:10].C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
ClC1(C(C(CCC1)(Cl)Cl)=O)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 150°-180° C.
ADDITION
Type
ADDITION
Details
Same was then treated as in Example 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 103.4 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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